N-(2-Iodophenyl)acrylamide
Overview
Description
N-(2-Iodophenyl)acrylamide is a synthetic compound with the molecular formula C9H8INO and a molecular weight of 273.07 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 1 oxygen atom .Scientific Research Applications
Corrosion Inhibitors in Industrial Applications
N-(2-Iodophenyl)acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide, have been studied for their effectiveness as corrosion inhibitors. These compounds have shown significant inhibition properties for copper in nitric acid solutions, proving to be effective mixed-type inhibitors. Their efficiency reaches up to 86.1%, following the Langmuir adsorption isotherm. These findings are supported by electrochemical methods, Fourier-transform infrared spectroscopy, proton nuclear magnetic resonance, and mass spectroscopy, and further compared with theoretical computations using density functional theory (DFT) and Monte Carlo simulations (Abu-Rayyan et al., 2022).
Industrial and Laboratory Uses
Acrylamide, including its derivatives, is widely used in industries for synthesizing polyacrylamide. Polyacrylamide is utilized in various applications such as soil conditioning, wastewater treatment, and in the cosmetic, paper, and textile industries. Additionally, it serves as a solid support for protein separation by electrophoresis in laboratories. This wide array of applications emphasizes the versatile nature of acrylamide compounds (Friedman, 2003).
Biomedical and Bioengineering Applications
Poly(N-isopropyl acrylamide), a derivative of acrylamide, is extensively used in bioengineering applications. Its key application is in the nondestructive release of biological cells and proteins. This includes the study of the extracellular matrix, cell sheet engineering, tissue transplantation, formation of tumor-like spheroids, bioadhesion studies, and the manipulation of individual cells (Cooperstein & Canavan, 2010).
Polymerization and Material Science
Studies have explored the radical homopolymerization of acrylamide derivatives like N-(4-iodo-1,3-diphenylbutyl) acrylamide for the preparation of hydrophobically modified polyacrylamide. These compounds, with iodine groups as substitutes, allow further modification reactions and are useful in applications like enhanced oil recovery. Such polymerization studies involve various characterization techniques including nuclear magnetic resonance, thermogravimetric analysis, and differential scanning calorimetry (Huang et al., 2019).
Properties
IUPAC Name |
N-(2-iodophenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGONRGJHWHNBCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616106 | |
Record name | N-(2-Iodophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192190-12-8 | |
Record name | N-(2-Iodophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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